3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1291487-06-3
VCID: VC2830391
InChI: InChI=1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3
SMILES: CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35 g/mol

3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1291487-06-3

Cat. No.: VC2830391

Molecular Formula: C14H14N4O2S

Molecular Weight: 302.35 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1291487-06-3

Specification

CAS No. 1291487-06-3
Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
IUPAC Name 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3
Standard InChI Key WHEDNCYCEPSJGF-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3
Canonical SMILES CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3

Introduction

Chemical Identity and Structure

Basic Information

3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core with an ethyl substituent at position 3 and a phenyl-substituted sulfonamide moiety at position 8. This molecular architecture gives the compound distinctive chemical and biological properties worth investigating in detail .

Chemical Identifiers

Identifier TypeValue
CAS Number1291487-06-3
Molecular FormulaC₁₄H₁₄N₄O₂S
Molecular Weight302.36 g/mol
InChI1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3
InChI KeyWHEDNCYCEPSJGF-UHFFFAOYSA-N

The compound features a fused triazole-pyridine ring system with specific substitution patterns that determine its chemical behavior and potential biological activity .

Structural Characteristics

The molecular structure of 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide consists of several key components:

  • A triazolo[4,3-a]pyridine core, which is a bicyclic heterocyclic system

  • An ethyl group attached to position 3 of the triazole ring

  • A sulfonamide group (SO₂NH) at position 8 of the pyridine ring

  • A phenyl ring attached to the sulfonamide nitrogen

This arrangement of functional groups creates a molecule with multiple potential hydrogen bond donors and acceptors, as well as regions of hydrophobicity, which may contribute to its biological properties .

Physical and Chemical Properties

Physical Characteristics

The compound exists as a solid at standard temperature and pressure. Its physical properties are important for understanding its behavior in different environments and for developing appropriate formulations for potential applications .

Table 2: Physical Properties of 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide

PropertyValue
Physical StateSolid
AppearanceNot specified in available data
SolubilityExpected to be soluble in organic solvents such as DMSO, DMF
Purity (Commercial)95%
Country of OriginGB (Great Britain)

These physical properties highlight the compound's potential handling requirements for laboratory and industrial applications .

Chemical Reactivity

The chemical reactivity of 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide is determined by its functional groups. The sulfonamide group (SO₂NH) can act as a hydrogen bond donor through its NH moiety and as a hydrogen bond acceptor through its sulfone oxygen atoms. The triazole ring contains nitrogen atoms that can participate in coordination chemistry with metals and can engage in various non-covalent interactions.

The compound's reactivity profile suggests potential for chemical modifications at various positions, which could be exploited for structure-activity relationship studies in medicinal chemistry applications.

Synthesis and Preparation

ParameterSpecification
Minimum Purity95%
Analytical MethodsVarious (HPLC, NMR, Mass Spectrometry)
Storage RecommendationsNot explicitly stated, but likely requires storage in a cool, dry place protected from light

These quality control measures help ensure consistency in research applications and facilitate reproducibility of experimental results .

Biological Activities and Applications

Structure-Activity Relationships

The compound's activity profile would likely be influenced by several structural features:

  • The triazolopyridine core, which can affect binding to biological targets

  • The ethyl substituent at position 3, which may influence lipophilicity and target selectivity

  • The sulfonamide group, which is known to interact with enzymes such as carbonic anhydrase

  • The phenyl ring, which could participate in π-π stacking interactions with aromatic amino acid residues in proteins

Comprehensive structure-activity relationship studies would be necessary to fully understand how these structural elements contribute to any observed biological activity.

CategoryPrecautions
Personal ProtectionUse personal protective equipment including gloves, eye protection, and lab coat (P280)
Exposure PreventionAvoid breathing dust/fumes/gas/mist/vapors/spray (P261)
Hygiene PracticesWash hands thoroughly after handling (P264); Do not eat, drink, or smoke when using this product (P270)
Work EnvironmentUse only outdoors or in a well-ventilated area (P271)
Emergency ResponseIF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell and rinse mouth (P301+P312+P330); IF ON SKIN: Wash with plenty of water and call a POISON CENTER/doctor if you feel unwell (P302+P352+P312); IF INHALED: Remove person to fresh air and keep comfortable for breathing and call a POISON CENTER/doctor if you feel unwell (P304+P340+P312)
Storage and DisposalStore in a dry place in a closed container (P402+P404); Dispose of contents/container according to local/regional/national/international regulations (P501)

These precautions highlight the importance of proper laboratory safety practices when handling this compound .

Current Research Status and Future Directions

Research Gaps

Despite its potential interest as a bioactive compound, comprehensive studies on 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide appear limited in the publicly available literature. Several research areas warrant further investigation:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Target identification to determine the molecular mechanisms of any observed biological effects

  • Metabolic stability and pharmacokinetic profiling for compounds demonstrating promising bioactivity

  • Crystal structure determination to better understand the three-dimensional arrangement of functional groups

Future Research Prospects

Future research on 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide could focus on:

  • Systematic biological screening against diverse targets to identify promising therapeutic applications

  • Synthesis of structural analogs to develop more potent and selective derivatives

  • Computational studies to predict binding modes with potential biological targets

  • Investigation of physicochemical properties relevant to drug development, such as solubility, permeability, and stability

These research directions could expand our understanding of this compound and potentially lead to valuable applications in medicinal chemistry.

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